molecular formula C34H47N3O18 B10776625 Methylumbelliferyl chitotriose

Methylumbelliferyl chitotriose

Cat. No.: B10776625
M. Wt: 785.7 g/mol
InChI Key: BNYGKUQXGBVTRE-ITRNKESMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylumbelliferyl chitotriose is a synthetic substrate used primarily in biochemical assays to measure the activity of chitinase enzymes. . This compound is particularly useful in research involving chitinase activity due to its fluorescent properties, which allow for easy detection and quantification.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylumbelliferyl chitotriose typically involves the glycosylation of methylumbelliferone with chitotriose. The reaction conditions often include the use of a glycosyl donor and an acceptor in the presence of a catalyst. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective glycosylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Methylumbelliferyl chitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase enzymes. The hydrolysis of the glycosidic bonds releases methylumbelliferone, which can be detected fluorometrically.

Common Reagents and Conditions:

Major Products: The major product of the hydrolysis reaction is methylumbelliferone, which is a fluorescent compound that can be easily quantified.

Scientific Research Applications

Methylumbelliferyl chitotriose is widely used in scientific research for the following applications:

Mechanism of Action

The mechanism of action of methylumbelliferyl chitotriose involves its hydrolysis by chitinase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bonds, releasing methylumbelliferone. This process involves the formation of an enzyme-substrate complex, followed by the hydrolysis of the glycosidic bond and release of the products .

Comparison with Similar Compounds

  • 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside
  • 4-Methylumbelliferyl N,N′-diacetylchitobioside
  • 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide

Comparison: Methylumbelliferyl chitotriose is unique due to its specific structure, which makes it an ideal substrate for chitinase assays. Compared to other similar compounds, it provides higher sensitivity and specificity in detecting chitinase activity. Its fluorescent properties also make it a preferred choice for quantitative assays .

Properties

Molecular Formula

C34H47N3O18

Molecular Weight

785.7 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C34H47N3O18/c1-12-7-22(44)50-18-8-16(5-6-17(12)18)49-32-24(36-14(3)42)28(47)30(20(10-39)52-32)55-34-25(37-15(4)43)29(48)31(21(11-40)53-34)54-33-23(35-13(2)41)27(46)26(45)19(9-38)51-33/h5-8,19-21,23-34,38-40,45-48H,9-11H2,1-4H3,(H,35,41)(H,36,42)(H,37,43)/t19-,20-,21-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+/m1/s1

InChI Key

BNYGKUQXGBVTRE-ITRNKESMSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C

Origin of Product

United States

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